

An In-depth Guide to the Stereochemistry and Absolute Configuration of (-)-Dihydrocarvyl Acetate

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Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

Cat. No.: B1587888

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarvyl acetate, a p-menthane monoterpene, is a chiral molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. Its biological activity and sensory properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of **(-)-dihydrocarvyl acetate**, detailing the nomenclature of its stereoisomers, experimental methodologies for their separation and characterization, and the definitive assignment of their absolute configurations. Quantitative data is presented in structured tables, and key conceptual relationships are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction to the Stereochemistry of Dihydrocarvyl Acetate

Dihydrocarvyl acetate possesses three chiral centers within its p-menthane structure, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). The nomenclature used to distinguish these diastereomers—dihydro, isodihydro, neodihydro, and neoisodihydro—relates to the relative orientations of the methyl, isopropenyl, and acetate substituents on the

cyclohexane ring. The sign of the optical rotation, (+) or (-), then specifies a particular enantiomer.

Commercial **(-)-dihydrocarvyl acetate** is often a mixture of these stereoisomers. Understanding the precise stereochemistry of each component is crucial as different isomers can exhibit distinct biological activities and sensory profiles.

Absolute Configuration of Dihydrocarvyl Acetate Stereoisomers

The absolute configuration of the stereoisomers of dihydrocarveol, the precursor to dihydrocarvyl acetate, has been determined through stereoselective synthesis and spectroscopic analysis. The reduction of carvone and dihydrocarvone serves as a common synthetic pathway to access these isomers.[1][2] The absolute configuration of the resulting alcohols dictates the configuration of the corresponding acetates.

The four diastereomeric pairs of dihydrocarveol are:

- Dihydrocarveol: Characterized by a specific relative stereochemistry of the substituents.
- Isodihydrocarveol: A diastereomer of dihydrocarveol.
- Neodihydrocarveol: Another diastereomer.
- Neoisodihydrocarveol: The fourth diastereomer.

For example, the absolute configuration of (+)-dihydrocarveol has been identified as (1S, 2S, 5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol.[3] Conversely, (-)-neodihydrocarveol has been assigned the (1R, 2S, 5S) configuration.[4] The acetylation of these specific dihydrocarveol isomers yields the corresponding dihydrocarvyl acetate stereoisomers with the same absolute configurations at the chiral centers.

Table 1: Stereochemical Descriptors of Dihydrocarveol Isomers

Common Name	IUPAC Name (example enantiomer)	Absolute Configuration
(+)-Dihydrocarveol	(1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol	1S, 2S, 5S
(-)-Neodihydrocarveol	(1R,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol	1R, 2S, 5S

Note: This table provides examples of specific enantiomers. The enantiomers would have the opposite configuration at all chiral centers.

Quantitative Data

The physical and spectroscopic properties of dihydrocarvyl acetate are essential for its identification and characterization. Commercial samples, often being mixtures, will exhibit properties that are a composite of their components.

Table 2: Physical Properties of **(-)-Dihydrocarvyl Acetate** (Mixture of Isomers)

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[5]
Molecular Weight	196.29 g/mol	[5]
Boiling Point	232-234 °C	[5]
Density	0.947 g/mL at 20 °C	[5]
Refractive Index	n _{20/D} 1.459	[5]
Optical Rotation	[α] _{20/D} -20±1° (neat, for a specific mixture of (-)-dihydrocarveol)	

Table 3: Spectroscopic Data of Dihydrocarveol/Dihydrocarvyl Acetate Isomers

Technique	Key Observations	Reference(s)
^{13}C NMR	Chemical shifts are characteristic for each stereoisomer, allowing for their identification and differentiation.	[6]
^1H NMR	Provides information on the proton environment and coupling constants, aiding in structural elucidation.	[7][8]
Mass Spectrometry	The fragmentation pattern can be used to confirm the molecular weight and basic structure.	[3][4]

Experimental Protocols

Synthesis of Dihydrocarvyl Acetate Stereoisomers

A common method for the synthesis of dihydrocarveol stereoisomers is the reduction of carvone or dihydrocarvone.[1][2]

Protocol: Reduction of Carvone to Dihydrocarvone[5]

- Reactants: (S)-(+)- or (R)-(-)-carvone, Zinc powder, Methanol-water solution.
- Procedure: Carvone is subjected to reduction with Zn in a methanol-water mixture.
- Outcome: This reaction typically yields a mixture of cis- and trans-dihydrocarvones. The ratio of the diastereomers can be influenced by the reaction conditions.
- Further Reduction: The resulting dihydrocarvones can be further reduced to the corresponding dihydrocarveols using a reducing agent such as sodium borohydride.
- Acetylation: The separated dihydrocarveol isomers are then acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to yield the respective dihydrocarvyl

acetate stereoisomers.

Chiral Separation of Stereoisomers

Chiral Gas Chromatography (GC) is a powerful technique for the separation and analysis of the different stereoisomers of dihydrocarvyl acetate.

Protocol: Chiral Gas Chromatography[1]

- **Column:** A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.
- **Mobile Phase:** An inert carrier gas, such as helium or hydrogen.
- **Principle:** The enantiomers and diastereomers of dihydrocarvyl acetate interact differently with the chiral stationary phase, leading to different retention times and thus their separation.
- **Detection:** A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

Determination of Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are advanced spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution.

Protocol: VCD/ECD Analysis

- **Sample Preparation:** A solution of the purified stereoisomer in a suitable solvent (e.g., chloroform-d) is prepared.
- **Data Acquisition:** The VCD or ECD spectrum is recorded on a specialized spectrometer.
- **Computational Modeling:** Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD or ECD spectrum for a specific, known absolute configuration (e.g., 1R, 2R, 5R).

- Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the molecule.

Visualizing Stereochemical Relationships

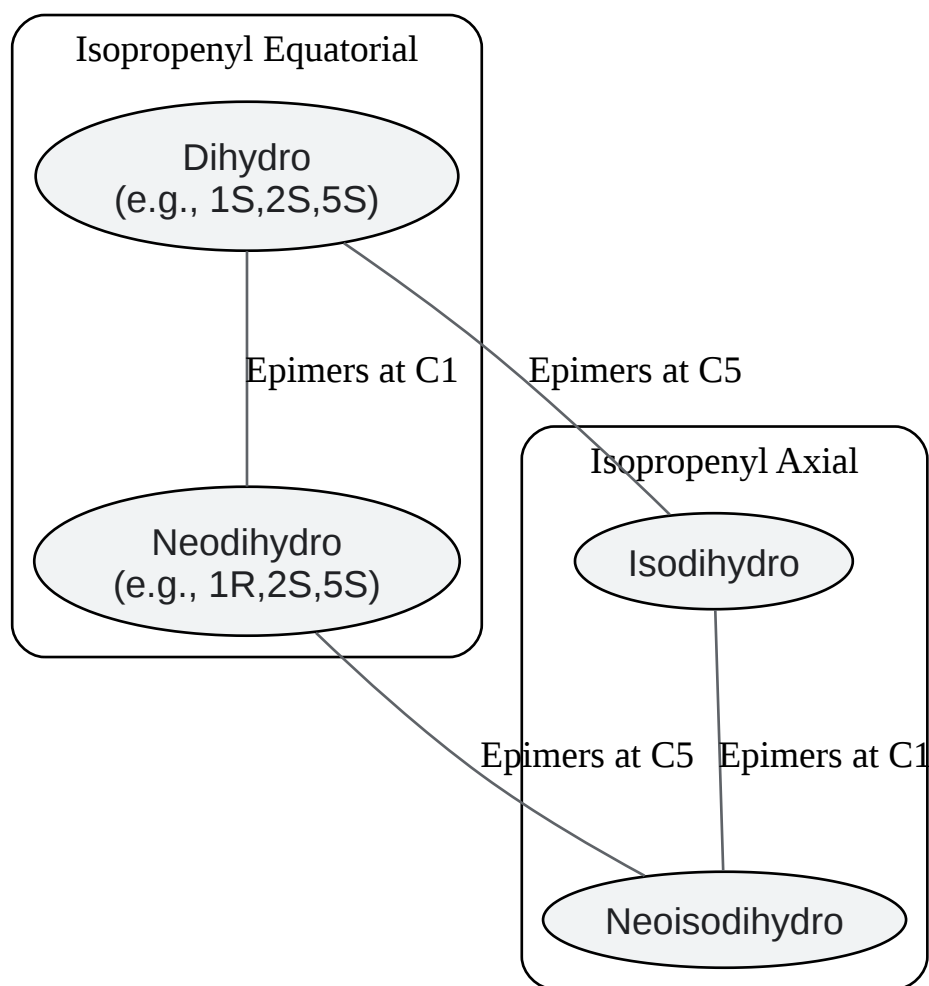
The relationships between the key compounds in the synthesis and identification of **(-)-dihydrocarvyl acetate** can be visualized to clarify the stereochemical pathways.



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Caption: Synthetic and analytical workflow for the determination of the absolute configuration of dihydrocarvyl acetate stereoisomers.

The stereochemical relationship between the four diastereomers of a p-menthan-2-ol, such as dihydrocarveol, can be represented by considering the relative positions of the substituents on the cyclohexane ring.



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Caption: Relationship between the four diastereomers of dihydrocarveol based on the configuration at the chiral centers.

Conclusion

The stereochemistry of **(-)-dihydrocarvyl acetate** is complex, with multiple stereoisomers contributing to the properties of commercially available samples. A thorough understanding of the absolute configuration of each isomer is paramount for applications in drug development and other fields where stereospecific interactions are critical. The methodologies outlined in this guide, including stereoselective synthesis, chiral chromatography, and advanced spectroscopic techniques like VCD/ECD, provide a robust framework for the separation, identification, and definitive stereochemical assignment of these important chiral molecules. This detailed

knowledge enables researchers to correlate specific three-dimensional structures with their unique biological and sensory properties, paving the way for more targeted and effective product development.

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